molecular formula C12H8N4O5 B098584 4-(2,4-Dinitrophenylazo)phenol CAS No. 16081-15-5

4-(2,4-Dinitrophenylazo)phenol

Cat. No. B098584
CAS RN: 16081-15-5
M. Wt: 288.22 g/mol
InChI Key: HJKVTXLZRJZVAT-UHFFFAOYSA-N
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Description

4-(2,4-Dinitrophenylazo)phenol is a compound that has been studied for various applications, including its use in atmospheric chemistry, characterization of phenols, metal complexation, and determination of metal ions in pharmaceutical preparations. The compound is related to other azo and azomethine dyestuffs and has been synthesized and characterized in different studies .

Synthesis Analysis

The synthesis of related compounds, such as 4-diazo-2,6-dinitrophenol and 6-diazo-3-hydroxy-2,4-dinitrophenol, involves nitration reactions and the use of fluorine/amine exchange processes . Similarly, the synthesis of 4-(2,4-dinitrophenylazo)phenol would likely involve azo coupling reactions, where a diazonium salt reacts with a phenol. The synthesis of related azo compounds has been reported, where 2-(2-pyridylazo)phenol and 4-(2-pyridylazo)phenol were prepared by condensation reactions .

Molecular Structure Analysis

The molecular structure of 4-(2,4-dinitrophenylazo)phenol and its derivatives can be complex, with potential for various isomers and resonance structures due to the azo group (-N=N-) linkage. The structure of related compounds, such as 1-(2,4-dinitrophenyl)-3-(2-hydroxyphenyl)-4-methyl-1H-pyrazole, shows planarity in the phenyl and pyrazole rings, with specific dihedral angles indicating the spatial arrangement of the rings .

Chemical Reactions Analysis

Azo compounds like 4-(2,4-dinitrophenylazo)phenol can undergo a variety of chemical reactions, including redox reactions, complexation with metals, and photolytic cleavage. The complexation behavior of "crowned" 4-(2,4-dinitrophenylazo)phenol with alkali and alkaline earth metal ions has been studied, showing that it can form complexes with various metal ions . Additionally, the reaction of azo compounds with ruthenium complexes has been shown to result in unusual C-C coupling and N=N cleavage, indicating the reactivity of the azo group .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(2,4-dinitrophenylazo)phenol derivatives can be determined through various analytical techniques. For instance, the acid dissociation constant (pKa) and complexation behavior in nonaqueous solvents have been measured for CDPA, a related compound . The thermal stability and sensitivity of azo compounds towards impact and friction have also been compared, which is important for understanding their energetic properties . Additionally, the nonlinear optical properties of related compounds have been estimated using techniques like the Z-Scan technique and quantum mechanical calculations .

Safety And Hazards

Sigma-Aldrich provides 4-(2,4-Dinitrophenylazo)phenol to early discovery researchers as part of a collection of rare and unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

4-[(2,4-dinitrophenyl)diazenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O5/c17-10-4-1-8(2-5-10)13-14-11-6-3-9(15(18)19)7-12(11)16(20)21/h1-7,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAYGJNMLDVSHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201040390, DTXSID80936414
Record name Phenol, 4-[2-(2,4-dinitrophenyl)diazenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201040390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[2-(2,4-Dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Dinitrophenylazo)phenol

CAS RN

6690-51-3, 16081-15-5
Record name 4-(2,4-Dinitrophenylazo)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006690513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinone 2,4-dinitrophenylhydrazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77054
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 4-[2-(2,4-dinitrophenyl)diazenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201040390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[2-(2,4-Dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16081-15-5
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
K NAKASHIMA, SI NAKATSUJI, S AKIYAMA… - Chemical and …, 1986 - jstage.jst.go.jp
To characterize “crowned” 4»(2, 4-dinitrophenylazo) phenol (CDPA), the acid dissociation constant (pKa) was measured together with those of related compounds. The complexation …
Number of citations: 28 www.jstage.jst.go.jp
RE Sheridan, HW Whitlock - Journal of the American Chemical …, 1988 - ACS Publications
(1) In CDC13^ assoC'S7 for phenols and. 2 are 4-8 times larger than for 1. For p-nitrophenol and 2 ATass0C= 13 700 M-1 (3000 M_1 for 1); for 4-(2', 4,-dinitrophenylazo) phenol, 12600 …
Number of citations: 52 pubs.acs.org
K Chun, TH Kim, OS Lee, K Hirose, TD Chung… - Analytical …, 2006 - ACS Publications
The enantiomeric recognition of amines by voltammetry using electroactive macrocyclic molecules, nitroazophenolic crown ethers, is reported. The oxidation potential of the …
Number of citations: 16 pubs.acs.org
VG Machado, RI Stock, C Reichardt - Chemical Reviews, 2014 - ACS Publications
It is well-known that the solvent can strongly influence the course, rate, and equilibrium position of many chemical reactions. 1, 2 The position and intensity of the bands in the absorption …
Number of citations: 271 pubs.acs.org
T Hayashita, N Teramae, T Kuboyama… - Journal of inclusion …, 1998 - Springer
Recent progress in chromoionophores based on (1) spherand and hemispherand, (2) cryptand, and (3) dibenzo-16-crown-5 and calix[4]crown which selectively respond to alkali metal …
Number of citations: 34 link.springer.com
TP Taylor, NN Sauer - Journal of hazardous materials, 2002 - Elsevier
The health consequences of beryllium (Be 2+ ) exposure can be severe. Beryllium is responsible for a debilitating and potentially fatal lung disease, chronic beryllium disease (CBD) …
Number of citations: 15 www.sciencedirect.com
M NESTEROWICZ, R KOREWA - Polish Journal …, 1981 - … , UL KASPRZAKA 44/52, 01-224 …
Number of citations: 0
M NESTEROWICZ, R KOREWA - Polish Journal …, 1981 - Państwowe Wydawnictwo Naukowe
Number of citations: 0
梅田益雄 - 1964 - repository.kulib.kyoto-u.ac.jp
学 位 記 番 号 諭 薬 博 第 1 3 号学位授与の日付 昭 和 39 年 1 2 月 22 日学位授与の要件 学 位 規 則 第 5 条 第 2 項 該 当学位論文題 目 フェノール類の呈色反応並びに反応機構に関する研究 …
Number of citations: 4 repository.kulib.kyoto-u.ac.jp
脇川憲吾 - 2014 - catalog.lib.kyushu-u.ac.jp
2.1 序論 25 2.2 実験方法 27 2.2. 1 試薬 27 2.2. 2 誘導体化および抽出 27 2.2. 3 装置および分析条件 27 2.3 結果および考察 28 2.3. 1 誘導体化条件および抽出条件の最適化 28 (1) 誘導体化剤…
Number of citations: 6 catalog.lib.kyushu-u.ac.jp

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